1(2H)-Phthalazinone, (1,3-dimethyl-2-butenylidene)hydrazone 1(2H)-Phthalazinone, (1,3-dimethyl-2-butenylidene)hydrazone Budralazine is a member of phthalazines.
Brand Name: Vulcanchem
CAS No.:
VCID: VC14490901
InChI: InChI=1S/C14H16N4/c1-10(2)8-11(3)16-18-14-13-7-5-4-6-12(13)9-15-17-14/h4-9H,1-3H3,(H,17,18)/b16-11+
SMILES:
Molecular Formula: C14H16N4
Molecular Weight: 240.30 g/mol

1(2H)-Phthalazinone, (1,3-dimethyl-2-butenylidene)hydrazone

CAS No.:

Cat. No.: VC14490901

Molecular Formula: C14H16N4

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

1(2H)-Phthalazinone, (1,3-dimethyl-2-butenylidene)hydrazone -

Specification

Molecular Formula C14H16N4
Molecular Weight 240.30 g/mol
IUPAC Name N-[(E)-4-methylpent-3-en-2-ylideneamino]phthalazin-1-amine
Standard InChI InChI=1S/C14H16N4/c1-10(2)8-11(3)16-18-14-13-7-5-4-6-12(13)9-15-17-14/h4-9H,1-3H3,(H,17,18)/b16-11+
Standard InChI Key DQGFCLJXYFXXIJ-LFIBNONCSA-N
Isomeric SMILES CC(=C/C(=N/NC1=NN=CC2=CC=CC=C21)/C)C
Canonical SMILES CC(=CC(=NNC1=NN=CC2=CC=CC=C21)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

1(2H)-Phthalazinone, (1,3-dimethyl-2-butenylidene)hydrazone is systematically named as 1-[(2E)-2-(4-methylpent-3-en-2-ylidene)hydrazino]phthalazine (IUPAC) and is alternatively designated as BUDRALAZINE in pharmacological contexts . Its molecular formula C14H16N4\text{C}_{14}\text{H}_{16}\text{N}_4 corresponds to a molecular weight of 240.31 g/mol, with a monoisotopic mass of 240.1375 Da . The compound features a phthalazinone core fused with a hydrazone side chain containing a 1,3-dimethyl-2-butenylidene moiety (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC14H16N4\text{C}_{14}\text{H}_{16}\text{N}_4ChemSpider
Average Mass240.31 g/mol
Monoisotopic Mass240.1375 Da
CAS Registry Number78859-43-5
Double-Bond Stereo(1E,2E) Configuration

Structural Analysis

The compound’s phthalazinone core consists of a bicyclic structure with a ketone group at the 1-position. The hydrazone substituent at the 2-position introduces a conjugated system, enhancing stability and reactivity. X-ray crystallography and NMR studies confirm the E-configuration of the hydrazone double bond, which minimizes steric hindrance between the phthalazinone ring and the 4-methylpent-3-en-2-ylidene group .

Synthesis and Catalytic Methodologies

Conventional Synthesis Routes

The parent compound, 1(2H)-phthalazinone (CAS 119-39-1), is typically synthesized via cyclization of phthalaldehydic acid with hydrazines . For BUDRALAZINE, condensation reactions between 1(2H)-phthalazinone and 4-methyl-3-penten-2-one hydrazine derivatives under acidic or catalytic conditions yield the target hydrazone .

Heteropolyacid-Catalyzed Synthesis

A novel method employing Preyssler-type heteropolyacids (e.g., H14[NaP5W30O110]\text{H}_{14}[\text{NaP}_5\text{W}_{30}\text{O}_{110}]) as recyclable catalysts significantly enhances reaction efficiency . This approach involves refluxing phthalaldehydic acid with substituted phenylhydrazines in chloroform, achieving yields of 75–92% within 1–2 hours (Table 2) .

Table 2: Catalytic Performance in Synthesis

CatalystReaction Time (h)Yield (%)
H14[NaP5W30O110]\text{H}_{14}[\text{NaP}_5\text{W}_{30}\text{O}_{110}]1.592
H6[P2W18O62]\text{H}_6[\text{P}_2\text{W}_{18}\text{O}_{62}]2.085
H5[PMo10V2O40]\text{H}_5[\text{PMo}_{10}\text{V}_2\text{O}_{40}]2.578

The Preyssler catalyst’s high Brønsted acidity and thermal stability facilitate rapid hydrazone formation while minimizing side reactions . Solvent optimization reveals chloroform as optimal due to its polarity and compatibility with heteropolyacid catalysts .

Physicochemical Properties

Thermal Stability and Solubility

BUDRALAZINE exhibits a melting point range of 183–185°C, consistent with its crystalline powder form . It is sparingly soluble in polar solvents like water but dissolves moderately in chloroform, DMSO, and methanol . The compound’s low aqueous solubility (logP ≈ 2.1) suggests lipophilicity, favorable for membrane permeability in pharmacological contexts .

Spectroscopic Data

  • UV-Vis: λmax\lambda_{\text{max}} at 280 nm (phthalazinone π→π* transitions) .

  • IR: Stretching vibrations at 1670 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), and 3300 cm⁻¹ (N-H) .

  • NMR: 1H^1\text{H} NMR (DMSO-d6) signals at δ 8.2–8.5 ppm (aromatic protons), δ 2.1 ppm (methyl groups) .

Pharmacological and Industrial Applications

Drug Discovery Scaffold

The phthalazinone core is a privileged structure in medicinal chemistry, implicated in tyrosine kinase inhibitors and antihypertensive agents . BUDRALAZINE’s hydrazone moiety may serve as a chelating group for metal-binding therapeutics or pro-drug formulations .

Aldehyde Oxidase Substrate

Studies identify 1(2H)-phthalazinone derivatives as substrates for aldehyde oxidase, a hepatic enzyme involved in drug metabolism . This property is critical for predicting pharmacokinetic profiles and avoiding metabolic inactivation.

Hazard CodeRisk StatementPrecautionary Measure
XnHarmful if swallowed (H302)Use gloves/eye protection (P280)
Skin/eye irritation (H315, H319)Avoid inhalation (P261)

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